molecular formula C10H12N2O4 B1293654 N-(4-Ethoxy-2-nitrophenyl)acetamide CAS No. 885-81-4

N-(4-Ethoxy-2-nitrophenyl)acetamide

Cat. No. B1293654
CAS RN: 885-81-4
M. Wt: 224.21 g/mol
InChI Key: OWIVDQQSRJCDPQ-UHFFFAOYSA-N
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Description

The compound "N-(4-Ethoxy-2-nitrophenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives and their synthesis, properties, and applications, which can provide insights into the analysis of similar compounds. Acetamide derivatives are a class of organic compounds that have a wide range of biological activities and industrial applications, including pharmaceuticals and dyes .

Synthesis Analysis

The synthesis of acetamide derivatives can involve multi-step reaction sequences, as seen in the Leuckart synthesis of novel acetamide derivatives with potential cytotoxic and anti-inflammatory properties . Similarly, substituted N-(2-hydroxyphenyl)acetamides have been synthesized from various nitrophenols and other precursors, indicating the versatility of synthetic routes for these compounds . The reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been proposed as a one-pot synthesis method for N-(4-hydroxyphenyl)acetamide, which could potentially be adapted for the synthesis of N-(4-Ethoxy-2-nitrophenyl)acetamide .

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized by various spectroscopic methods, including IR, NMR (1H, 13C, 15N), and mass spectrometry . X-ray crystallography has been used to determine the crystal and molecular structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide, revealing hydrogen bonding interactions and distorted ring conformations . These techniques could be applied to analyze the molecular structure of N-(4-Ethoxy-2-nitrophenyl)acetamide.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including hydrogenation, to produce different compounds. For instance, N-(3-nitro-4-methoxyphenyl)acetamide has been hydrogenated to form N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes . The bioactivity of N-(2-hydroxy-5-nitrophenyl)acetamide has been studied, showing that it can be glucosylated as a detoxification product by various microorganisms and plants . These reactions could provide insights into the reactivity of N-(4-Ethoxy-2-nitrophenyl)acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For example, the presence of bromo, tert-butyl, and nitro groups has been found to contribute to the cytotoxic and anti-inflammatory activities of certain acetamide derivatives . The electronic behavior of intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)acetamides has been established through NBO studies, which could be relevant for understanding the properties of N-(4-Ethoxy-2-nitrophenyl)acetamide . Additionally, the photochromic behavior of some acetamide derivatives in solid and solution states has been observed, which could be an interesting property to investigate for N-(4-Ethoxy-2-nitrophenyl)acetamide .

Scientific Research Applications

Green Synthesis of Azo Disperse Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, a closely related compound, is crucial in the green synthesis of azo disperse dyes. This process involves the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, highlighting the importance of such compounds in eco-friendly dye production processes (Zhang, 2008).

Study of Solvatochromism

Research into the solvatochromism of heteroaromatic compounds like N-(4-Methyl-2-nitrophenyl)acetamide reveals their complex interactions with solvents. These compounds can form complexes stabilized by bifurcate hydrogen bonds, influencing their spectroscopic properties and potential applications in chemical sensors (Krivoruchka et al., 2004).

Applications in Liver Disease Diagnosis

N-(4-([1-13C]Ethoxy)phenyl)acetamide, a derivative, has been synthesized for use in breath tests to diagnose liver diseases. This highlights the potential of such compounds in non-invasive medical diagnostics (Kurumaya et al., 1988).

Exploration in Traditional Chinese Medicine

Derivatives of N-acetyldopamine, which include compounds similar to N-(4-Ethoxy-2-nitrophenyl)acetamide, have been isolated from traditional Chinese medicine sources. These compounds show potential in treating various conditions, such as soreness of the throat and itching (Yang et al., 2015).

Anticancer and Analgesic Activities

2-(Substituted phenoxy) Acetamide derivatives, related to N-(4-Ethoxy-2-nitrophenyl)acetamide, exhibit promising anticancer, anti-inflammatory, and analgesic activities. These derivatives, especially those with halogenated aromatic rings, show potential as therapeutic agents (Rani et al., 2014).

Chemical Structure and Properties

Studies on compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide insights into the molecular structure and hydrogen bonding patterns of acetamide derivatives. Understanding these properties is vital for the development of materials with specific optical and electronic characteristics (Gowda et al., 2007).

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling N-(4-Ethoxy-2-nitrophenyl)acetamide . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, all sources of ignition should be removed, and the area should be ventilated .

properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIVDQQSRJCDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061263
Record name Acetamide, N-(4-ethoxy-2-nitrophenyl)-
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxy-2-nitrophenyl)acetamide

CAS RN

885-81-4
Record name N-(4-Ethoxy-2-nitrophenyl)acetamide
Source CAS Common Chemistry
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Record name N-(4-Ethoxy-2-nitrophenyl)acetamide
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Record name p-Acetophenetide, 2'-nitro-
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Record name Acetamide, N-(4-ethoxy-2-nitrophenyl)-
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Record name Acetamide, N-(4-ethoxy-2-nitrophenyl)-
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Record name N-(4-ethoxy-2-nitrophenyl)acetamide
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Record name N-(4-Ethoxy-2-nitrophenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Managamuri, M Vijayalakshmi, VSRK Ganduri… - 3 Biotech, 2017 - Springer
Deep sea sediment samples of Bay of Bengal (Visakhapatnam) have been analyzed for actinomycetes as an elite source to screen for the production of bioactive metabolites. The …
Number of citations: 26 link.springer.com

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